molecular formula C11H8ClNO3 B194088 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 23598-72-3

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B194088
CAS No.: 23598-72-3
M. Wt: 237.64 g/mol
InChI Key: UVEPOHNXGXVOJE-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chlorobenzonitrile with acetylacetone in the presence of a base such as sodium ethoxide can lead to the formation of the desired isoxazole ring. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. One such method involves the use of bis(trichloromethyl) carbonate as a reagent, which reacts with 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid to produce the desired compound. This method offers advantages in terms of yield, safety, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted isoxazole derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors in biological systems, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use. In medicinal chemistry, it may act by inhibiting or activating certain enzymes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(2-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Uniqueness

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEPOHNXGXVOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066913
Record name 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-
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Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23598-72-3
Record name 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid
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Record name 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-
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Record name 23598-72-3
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Record name 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-
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Record name 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-
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Record name 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
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Synthesis routes and methods

Procedure details

In a similar manner as described in Preparation Example 25, by using methanol (60 mL), methyl-3-(2-chlorophenyl)-5-methylisoxazol-4-carboxylate (6.0 g, 23.84 mmol) and 3% sodium hydroxide aqueous solution (60 mL), a white solid required compound (5.10 g, 21.44 mmol, 90%) was obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Reactant of Route 2
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
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3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Reactant of Route 4
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Reactant of Route 5
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3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Reactant of Route 6
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

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